3-(4-Cbz-Aminophenyl)phenol
Overview
Description
3-(4-Cbz-Aminophenyl)phenol, also known as benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate, is a chemical compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-(4-Cbz-Aminophenyl)phenol consists of a benzene ring substituted with a hydroxyl group, and an amine group protected by a carbobenzyloxy (Cbz) group . The InChI code for this compound is 1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23) .Chemical Reactions Analysis
Phenols, which 3-(4-Cbz-Aminophenyl)phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Cbz-Aminophenyl)phenol include a molecular weight of 319.36, a complexity of 386, a covalently-bonded unit count of 1, a topological polar surface area of 58.6Ų, and an XLogP3 of 4.3 .Scientific Research Applications
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Scientific Field: Sensing Applications
- Summary of the Application : Boronic acids, which “3-(4-Cbz-Aminophenyl)phenol” could potentially be a part of, are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Scientific Field: Synthesis of Aniline-Based Triarylmethanes
- Summary of the Application : “3-(4-Cbz-Aminophenyl)phenol” could potentially be used in the synthesis of aniline-based triarylmethanes .
- Methods of Application : This involves a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
- Results or Outcomes : The methodology provides a beneficial, scalable, and efficient approach for the synthesis of aniline-based triarylmethanes .
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Scientific Field: Synthesis of Phenols
- Summary of the Application : “3-(4-Cbz-Aminophenyl)phenol” could potentially be used in the synthesis of phenols .
- Methods of Application : This involves a rearrangement reaction of dienones in the dienone phenol rearrangement . Another method is the oxidation of aryl silanes—an aromatic variation of the Fleming-Tamao oxidation .
- Results or Outcomes : The methodology provides a beneficial, scalable, and efficient approach for the synthesis of phenols .
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Scientific Field: Biochemical Tools
- Summary of the Application : Boronic acids, which “3-(4-Cbz-Aminophenyl)phenol” could potentially be a part of, are increasingly utilized in diverse areas of research . This includes their use as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Methods of Application : The specific methods of application can vary widely depending on the specific biochemical tool being utilized .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Scientific Field: Electrophoresis of Glycated Molecules
- Summary of the Application : Boronic acids, which “3-(4-Cbz-Aminophenyl)phenol” could potentially be a part of, are increasingly utilized in diverse areas of research . This includes their use in electrophoresis of glycated molecules .
- Methods of Application : The specific methods of application can vary widely depending on the specific biochemical tool being utilized .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Scientific Field: Controlled Release of Insulin
- Summary of the Application : Boronic acids, which “3-(4-Cbz-Aminophenyl)phenol” could potentially be a part of, are increasingly utilized in diverse areas of research . This includes their use in polymers for the controlled release of insulin .
- Methods of Application : The specific methods of application can vary widely depending on the specific biochemical tool being utilized .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMGFVWWMWEJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cbz-Aminophenyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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